molecular formula C10H19NS3 B12724212 2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine CAS No. 156000-10-1

2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine

Cat. No.: B12724212
CAS No.: 156000-10-1
M. Wt: 249.5 g/mol
InChI Key: XGTZGWJPFLTBRZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is an organic compound that features a thiazolidine ring fused with a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves the reaction of 2-methyl-1,3-dithiolane with a thiazolidine derivative under specific conditions. The reaction is often catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted thiazolidine derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The thiazolidine ring can interact with biological molecules, potentially disrupting microbial cell walls or interfering with enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to its combination of a thiazolidine ring and a dithiolane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

156000-10-1

Molecular Formula

C10H19NS3

Molecular Weight

249.5 g/mol

IUPAC Name

2-methyl-2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine

InChI

InChI=1S/C10H19NS3/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h11H,3-8H2,1-2H3

InChI Key

XGTZGWJPFLTBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(NCCS1)CCC2(SCCS2)C

Origin of Product

United States

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